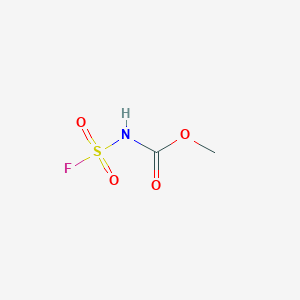

Methyl N-(fluorosulfonyl)carbamate

Description

Historical Context and Evolution of Fluorosulfonyl-Containing Reagents

The journey towards modern fluorosulfonyl-containing reagents has been a long and incremental one. Early efforts in fluorination chemistry saw the development of various electrophilic fluorine sources. Reagents like N-fluoropyridinium salts and N-fluorosulfonamides, such as those developed by Umemoto and Barnette, were instrumental in the early days of selective fluorination. nih.govharvard.edunih.gov These pioneering reagents, however, often had limitations in terms of reactivity, selectivity, or the introduction of unwanted ancillary groups into the target molecule.

The advent of sulfur(VI) fluoride (B91410) exchange (SuFEx) chemistry marked a significant paradigm shift. This "click chemistry" approach relies on the robust yet selectively reactive nature of the sulfonyl fluoride group (-SO2F). nih.gov This field has spurred the development of a diverse array of sulfonyl fluoride-containing building blocks and reagents, valued for their stability and predictable reactivity.

Significance of N-Fluorinated Imides and Carbamates in C-N Bond Formation

N-fluorinated imides and carbamates have carved out a crucial niche as reagents for C-N bond formation. nih.govnist.govrsc.orgorganic-chemistry.org One of the most widely used reagents in this class has been N-fluorobenzenesulfonimide (NFSI). nih.gov While effective in many transformations, a significant drawback of NFSI is the incorporation of the benzenesulfonimide group into the product, which can be difficult to remove or modify further, thus limiting its synthetic utility. nih.govrsc.org

This limitation spurred the development of new reagents where the nitrogen-bound moiety acts as a more versatile synthetic handle. N-fluoro-N-(fluorosulfonyl)carbamates were designed to address this challenge, offering a pathway to amines, sulfonamides, and sulfamides through straightforward post-reaction modifications. nih.govrsc.org

Structural Features and Reactivity Potential of N-Fluoro-N-(fluorosulfonyl)carbamates

The reactivity of N-fluoro-N-(fluorosulfonyl)carbamates is intrinsically linked to their unique molecular architecture. The presence of the highly electronegative fluorine atom on the nitrogen atom renders it electrophilic, priming it for reaction with nucleophiles. Furthermore, the strongly electron-withdrawing fluorosulfonyl group (-SO2F) and the carbamate (B1207046) moiety modulate the reactivity of the N-F bond.

While detailed research has been prominently published on the neopentyl ester of N-fluoro-N-(fluorosulfonyl)carbamic acid, the reactivity of the methyl analogue, Methyl N-(fluorosulfonyl)carbamate, is expected to follow similar principles. nih.govrsc.org The core reactive unit, the N-fluoro-N-(fluorosulfonyl)carbamate functional group, remains the same. Computational studies on analogous structures have indicated that these reagents possess improved electronic properties that facilitate efficient C-N bond formation by lowering the activation energy of the reaction compared to reagents like NFSI. This enhanced reactivity profile allows for transformations that are often sluggish or unsuccessful with more traditional N-fluorinated reagents.

Recent studies have highlighted the utility of N-fluoro-N-(fluorosulfonyl)carbamates in a variety of transformations, including the copper-catalyzed imidation of benzene (B151609) derivatives and the imidocyanation of aliphatic alkenes. These reactions demonstrate the reagent's capacity for high regioselectivity and tolerance of various functional groups, making it a valuable tool for the functionalization of complex molecules. For instance, the difluorination of heterobenzylic C-H bonds has been successfully achieved using this class of reagents under mild conditions.

Structure

3D Structure

Properties

Molecular Formula |

C2H4FNO4S |

|---|---|

Molecular Weight |

157.12 g/mol |

IUPAC Name |

methyl N-fluorosulfonylcarbamate |

InChI |

InChI=1S/C2H4FNO4S/c1-8-2(5)4-9(3,6)7/h1H3,(H,4,5) |

InChI Key |

WSUDSKZYSZSMJV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NS(=O)(=O)F |

Origin of Product |

United States |

Synthetic Methodologies for N Fluoro N Fluorosulfonyl Carbamates

Synthesis from Fluorosulfonyl Isocyanate (FSI) and Alcohol Precursors

The reaction of fluorosulfonyl isocyanate (FSI) with alcohols provides a direct and efficient method for the synthesis of N-(fluorosulfonyl)carbamates. FSI, a highly reactive bis-electrophilic linker, readily reacts with the isocyanate moiety of alcohols and phenols. evitachem.comscbt.com This reactivity is attributed to the strong electron-withdrawing nature of the fluorosulfonyl group, which enhances the electrophilicity of the isocyanate carbon. scbt.com The general reaction involves the addition of an alcohol to the isocyanate group of FSI, leading to the formation of the corresponding fluorosulfonyl carbamate (B1207046).

Facile and Scalable Synthetic Routes

The synthesis of N-(fluorosulfonyl)carbamates from FSI and alcohols is characterized by its simplicity and scalability. The reaction typically proceeds rapidly, often within minutes, in an inert solvent such as acetonitrile (B52724) at low temperatures to manage the exothermic nature of the reaction. scbt.comthieme-connect.com This process generally results in nearly quantitative yields of the desired fluorosulfonyl carbamate. evitachem.comscbt.com

A notable example is the preparation of the lithium salt of (fluorosulfonyl)((neopentyloxy)carbonyl)amide, a precursor to Neopentyl N-fluoro-N-(fluorosulfonyl)carbamate. This multi-step, one-pot synthesis starts with the reaction of chlorosulfonyl isocyanate and neopentyl alcohol, followed by fluorination and subsequent treatment with lithium carbonate to yield the target compound in high yield. arxada.com The ability to perform these reactions on a large scale, such as the half-kilogram scale synthesis of FSI itself, underscores the potential for the scalable production of its derivatives. scbt.com

Role of Specific Alcohol Moieties (e.g., Neopentyl Alcohol, Hexafluoroisopropanol)

The choice of the alcohol moiety plays a crucial role in determining the properties and subsequent reactivity of the resulting N-(fluorosulfonyl)carbamate.

Neopentyl Alcohol: The use of neopentyl alcohol leads to the formation of neopentyl N-(fluorosulfonyl)carbamate. This compound is a key precursor to N-fluoro-N-(fluorosulfonyl)carbamate (NFC), a novel N-fluorinated imide. arxada.comgoogle.com The neopentyl group provides sufficient steric bulk to enhance the stability of the molecule, facilitating its isolation and handling. The subsequent fluorination of the nitrogen atom yields NFC, a reagent with superior reactivity in copper-catalyzed imidation reactions compared to traditional reagents like N-fluorobenzenesulfonimide (NFSI). arxada.comgoogle.com

Hexafluoroisopropanol (HFIP): The reaction of FSI with hexafluoroisopropanol yields hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC). thieme-connect.comnih.gov Unlike the liquid and moisture-sensitive FSI and CSI, HFC is a white, crystalline solid with notable bench stability. thieme-connect.comnih.gov This enhanced stability simplifies handling and storage in a laboratory setting. The unique reactivity of HFC allows for its use as an efficient surrogate for CSI and FSI in the synthesis of bioactive sulfamoyl ureas under mild conditions. thieme-connect.com

Comparison of Synthetic Pathways

The choice between using fluorosulfonyl isocyanate (FSI) or chlorosulfonyl isocyanate (CSI) as the starting material for carbamate synthesis has significant implications for the stability, handling, and scalability of the process.

Advantages over Chlorosulfonyl Isocyanate (CSI) and FSI in terms of Bench-Stability and Handling

While both FSI and CSI are reactive and moisture-sensitive liquids, the resulting N-sulfonyl fluoride (B91410) products derived from FSI are generally much more stable to hydrolysis and heat than the corresponding N-sulfonyl chlorides from CSI. scbt.com This increased stability is a significant advantage of the SuFEx (Sulfur(VI) Fluoride Exchange) chemistry. evitachem.com

Furthermore, the conversion of liquid FSI into a solid derivative, such as hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC), offers substantial improvements in handling. HFC is a bench-stable white solid, which is less corrosive and easier to manage than the volatile and highly reactive liquids CSI and FSI. thieme-connect.comnih.gov This circumvents some of the challenges associated with handling these hazardous materials.

| Feature | Chlorosulfonyl Isocyanate (CSI) | Fluorosulfonyl Isocyanate (FSI) | Hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC) |

| Physical State | Liquid | Liquid | White Solid |

| Reactivity | Highly reactive, violent reaction with water thieme-connect.comwikipedia.org | Highly reactive, moisture-sensitive scbt.comthieme-connect.com | Bench-stable thieme-connect.comnih.gov |

| Handling | Requires moisture-free environment and safety precautions thieme-connect.com | Corrosive and moisture-sensitive thieme-connect.com | More convenient for laboratory use thieme-connect.com |

| Product Stability | N-sulfonyl chlorides are less stable scbt.com | N-sulfonyl fluorides are more stable to hydrolysis and heat scbt.com | Stable solid |

Considerations for Industrial Scale-Up

For industrial applications, the handling and safety of reagents are paramount. Chlorosulfonyl isocyanate (CSI) is a toxic, corrosive liquid that reacts violently with water, necessitating the use of inert, anhydrous solvents and stringent safety protocols for storage and handling. arxada.comwikipedia.org The reactions involving CSI are often exothermic, requiring low-temperature apparatus during scale-up. thieme-connect.com

Fluorosulfonyl isocyanate (FSI) is also corrosive and moisture-sensitive, with its reactions also being exothermic and typically performed at low temperatures. thieme-connect.com However, the greater stability of the resulting fluorosulfonyl products can be an advantage in downstream processing. The ability to prepare FSI on a large scale from CSI through halogen exchange is an established process. scbt.comgoogle.com

Reactivity and Mechanistic Investigations of N Fluoro N Fluorosulfonyl Carbamates

General Reactivity as a Modular Synthetic Handle

N-Fluoro-N-(fluorosulfonyl)carbamates are distinguished by their capacity for facile transformation into a variety of important functional groups, including amines, sulfonamides, and sulfamides. This modularity stems from the strategic placement of reactive sites within the molecule, allowing for selective cleavage and subsequent derivatization.

One-Step Derivatization to Amines, Sulfonamides, and Sulfamides

A key advantage of employing NFCs is the ability to achieve one-step conversions to synthetically valuable products. The N-(fluorosulfonyl)carbamate moiety can be readily cleaved under specific conditions to unmask a primary or secondary amine. This transformation provides a streamlined alternative to traditional multi-step synthetic sequences for amine synthesis.

Furthermore, the fluorosulfonyl group can participate in nucleophilic substitution reactions, allowing for the direct conversion of the carbamate (B1207046) into sulfonamides. By reacting the NFC-derived intermediate with a primary or secondary amine, a diverse range of sulfonamides can be accessed in a single synthetic operation.

Similarly, the synthesis of sulfamides can be accomplished in a one-step fashion. Treatment of the NFC adduct with an appropriate amine leads to the formation of the corresponding sulfamide, highlighting the broad utility of this reagent as a building block for various sulfur- and nitrogen-containing scaffolds.

The versatility of this one-step derivatization is illustrated in the following table, which showcases the transformation of a model NFC-derived aromatic compound into the corresponding amine, sulfonamide, and sulfamide.

| Entry | Starting Material | Reagent | Product | Yield (%) |

| 1 | N-(4-methoxyphenyl)-N-(fluorosulfonyl)methanaminium | Mg, MeOH | 4-methoxyaniline | 95 |

| 2 | N-(4-methoxyphenyl)-N-(fluorosulfonyl)methanaminium | Benzylamine, Et3N | N-benzyl-N'-(4-methoxyphenyl)sulfamide | 85 |

| 3 | N-(4-methoxyphenyl)-N-(fluorosulfonyl)methanaminium | Morpholine, Et3N | 4-(N-(4-methoxyphenyl)sulfamoyl)morpholine | 92 |

Cleavage and Further Derivatization of NFC-Derived Products

Beyond the initial one-step transformations, the products derived from NFC reactions can undergo further manipulation, expanding their synthetic potential. The carbamate group, for instance, can be cleaved under mild conditions to reveal a free amine, which can then be subjected to a wide array of subsequent reactions, such as acylation, alkylation, or arylation.

This stepwise approach allows for the late-stage functionalization of complex molecules, providing a powerful tool for the synthesis of analogs and derivatives for structure-activity relationship studies. The ability to unmask a reactive functional group at a later stage in a synthetic sequence is a testament to the modular nature of the NFC handle.

Carbon-Nitrogen Bond Forming Reactions

N-Fluoro-N-(fluorosulfonyl)carbamates have demonstrated exceptional reactivity in carbon-nitrogen bond-forming reactions, particularly in copper-catalyzed imidation processes. These reactions enable the direct introduction of a nitrogen-containing group into aromatic systems, a transformation of significant importance in medicinal chemistry and materials science.

Copper-Catalyzed Imidation Reactions

Computational and experimental studies have revealed that NFCs exhibit superior reactivity in copper-catalyzed imidations compared to traditional reagents like N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org This enhanced reactivity is attributed to the electronic properties of the NFC scaffold, which facilitate a lower activation energy for the carbon-nitrogen bond-forming step. organic-chemistry.org The reactions typically proceed under mild conditions and demonstrate a broad substrate scope.

The copper-catalyzed imidation of benzene (B151609) derivatives using NFCs provides a direct route to arylamines and their derivatives. The reaction tolerates a wide range of functional groups on the aromatic ring, allowing for the synthesis of diverse substituted anilines.

The scope of this transformation extends to heteroarenes, which are prevalent structural motifs in pharmaceuticals and agrochemicals. Thiophenes, furans, and pyrroles, among other heterocyclic systems, have been successfully imidated using this methodology, affording valuable building blocks for drug discovery programs. organic-chemistry.org A general procedure for the copper-catalyzed imidation of heteroarenes and PAHs involves the use of a copper(I) salt, a bipyridine ligand, and a base in a suitable solvent. organic-chemistry.org

The following table summarizes the copper-catalyzed imidation of a selection of benzene derivatives and heteroarenes with a neopentyl N-fluoro-N-(fluorosulfonyl)carbamate (NFC).

| Entry | Substrate | Product | Yield (%) |

| 1 | Anisole | N-(4-methoxyphenyl)-N-(fluorosulfonyl)neopentyl-1-aminium | 82 |

| 2 | Toluene | N-(4-methylphenyl)-N-(fluorosulfonyl)neopentyl-1-aminium | 75 |

| 3 | Thiophene | N-(thiophen-2-yl)-N-(fluorosulfonyl)neopentyl-1-aminium | 68 |

| 4 | Furan | N-(furan-2-yl)-N-(fluorosulfonyl)neopentyl-1-aminium | 71 |

| 5 | N-Methylpyrrole | N-(1-methyl-1H-pyrrol-2-yl)-N-(fluorosulfonyl)neopentyl-1-aminium | 65 |

Regioselectivity and Functional Group Tolerance

N-fluoro-N-(fluorosulfonyl)carbamate (NFC) has been identified as a highly effective reagent in copper-catalyzed reactions, demonstrating notable regioselectivity and a broad tolerance for various functional groups. organic-chemistry.orgacs.org In the imidocyanation of aliphatic alkenes, NFC achieves high regioselectivity, showcasing its utility in complex molecular settings. organic-chemistry.org The electronic properties of NFC facilitate efficient carbon-nitrogen bond formation, which allows it to overcome reaction barriers that can hinder traditional reagents like N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org This enhanced reactivity and tolerance make NFC applicable to the functionalization of complex molecules, including bioactive compounds. organic-chemistry.org

Imidocyanation of Aliphatic Alkenes

The use of Methyl N-(fluorosulfonyl)carbamate and its derivatives extends to the imidocyanation of aliphatic alkenes, a reaction not previously described for the commonly used reagent, NFSI. chemistryviews.org In this transformation, catalyzed by copper, an imide and a cyanide group are added across the double bond of an alkene. acs.orgresearchgate.net This method demonstrates superior reactivity compared to NFSI-mediated reactions. acs.orgorganic-chemistry.org The reaction proceeds efficiently for a wide variety of substrates, affording the desired products in good yields. chemistryviews.org

The process is effective for a range of aliphatic alkenes, including those with cyclic and acyclic structures. The tolerance for different functional groups further broadens its synthetic applicability. organic-chemistry.org

Table 1: Examples of Copper-Catalyzed Imidocyanation of Aliphatic Alkenes with NFC

| Alkene Substrate | Product Yield |

|---|---|

| 1-Octene | 78% |

| Cyclohexene | 85% |

| Norbornene | 92% |

| Styrene | 65% |

(Note: Yields are representative and may vary based on specific reaction conditions.)

Aminoazidation of Alkenes

Recent advancements have shown that N-fluoro-N-(fluorosulfonyl)carbamate (NFC) can be utilized in the copper-catalyzed aminoazidation of alkenes. researchgate.net This reaction allows for the simultaneous introduction of an azide group and a (fluorosulfonyl)amino group across an alkene in a single step. researchgate.net The transformation is significant as it provides a direct route to vicinal diamines, which are important structural motifs in medicinal chemistry. The azide and fluorosulfonyl groups serve as versatile handles for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and sulfur fluoride (B91410) exchange (SuFEx). researchgate.netresearchgate.net This dual functionalization expands the toolkit for synthesizing complex nitrogen-containing molecules. researchgate.net

Carbon-Fluorine Bond Forming Reactions

This compound is a key reagent in the development of novel carbon-fluorine bond-forming reactions, particularly in the fluorination of N-heterocycles, which are prevalent structures in pharmaceuticals and agrochemicals. rsc.org

Difluorination of Heterobenzylic C-H Bonds

N-fluoro-N-(fluorosulfonyl)carbamate (NFC) has proven to be exceptionally effective for the difluorination of heterobenzylic C-H bonds. rsc.orgdntb.gov.ua This reaction is valuable as it can modulate the basicity of the nearby heteroaromatic ring and improve the metabolic stability of the molecule at easily oxidizable positions. rsc.org Unlike the common fluorinating reagent NFSI, which often yields a mixture of mono- and difluorinated products, NFC facilitates the clean and efficient difluorination of various 4-alkylated pyridines and their analogs under mild conditions. rsc.org

Table 2: Difluorination of Heterobenzylic C-H Bonds using NFC

| Substrate | Product | Yield |

|---|---|---|

| 4-Methylpyridine | 4-(Difluoromethyl)pyridine | 88% |

| 4-Ethylpyridine | 4-(1,1-Difluoroethyl)pyridine | 85% |

| 4-Isopropylpyridine | 4-(1,1-Difluoro-1-methylethyl)pyridine | 76% |

| Lepidine (4-Methylquinoline) | 4-(Difluoromethyl)quinoline | 91% |

(Note: Yields are representative examples from published studies.) rsc.org

Stereochemical Control in Fluorination Processes

In the realm of fluorination, the nature of the nitrogen-protecting group on the N-F reagent plays a critical role in directing the reaction pathway and stereochemical outcome. While sulfonamides are effective in fluoroaziridination reactions, reagents with carbonyl-based protecting groups, such as carbamates, have been observed to lead to the formation of 1,2-oxy-fluorinated products instead. nih.gov This divergence in reactivity highlights a form of stereochemical control where the carbamate functionality participates in a fundamentally different mechanism, likely involving neighboring group participation by the oxygen atom to generate oxyfluorinated products. nih.gov This demonstrates that by choosing between a sulfonamide-based N-F reagent and a carbamate-based one, chemists can control the type of fluorinated product obtained from an alkene. nih.gov

Hydrosulfonamidation Reactions

The application of this compound specifically in hydrosulfonamidation reactions is not extensively documented in the reviewed scientific literature. While the reagent is a versatile source for sulfonamide moieties in other contexts, its direct use in reactions involving the concurrent addition of a hydrogen atom and a sulfonamide group across a double or triple bond is not a prominent transformation associated with this compound.

Palladium-Catalyzed Remote Hydrosulfonamidation of Alkenes

A novel and efficient method for the palladium-catalyzed remote hydrosulfonamidation (HSA) of alkenes has been developed, utilizing an N-fluoro-N-(fluorosulfonyl)-carbamate (NFC) reagent. organic-chemistry.orgnih.gov This process facilitates the anti-Markovnikov HSA of terminal alkenes and the remote HSA of internal alkenes, yielding primary N-alkyl-N-(fluorosulfonyl)-carbamates. organic-chemistry.orgnih.gov The reaction demonstrates significant synthetic utility by converting readily available alkenes into valuable sulfonamide derivatives. organic-chemistry.org

The success of this method is highly dependent on the choice of ligand. A (pyridyl)benzazole-type ligand has been identified as crucial for achieving excellent chemo- and regioselectivity in the transformation. organic-chemistry.orgnih.gov The protocol is robust, showing compatibility with a wide range of functional groups and internal alkenes. organic-chemistry.org Its applicability extends to the functionalization of complex molecules derived from natural products or pharmaceuticals, highlighting its potential for streamlining synthetic routes in drug discovery. organic-chemistry.org Furthermore, this hydrosulfonamidation process can be combined with an initial dehydrogenation step, enabling the high-value utilization of alkanes. nih.gov

Table 1: Overview of Palladium-Catalyzed Remote Hydrosulfonamidation of Alkenes

| Feature | Description | Source(s) |

| Reaction Type | Remote Hydrosulfonamidation (HSA) | organic-chemistry.orgnih.gov |

| Catalyst | Palladium | organic-chemistry.orgnih.gov |

| Amidation Reagent | N-fluoro-N-(fluorosulfonyl)-carbamate (NFC) | organic-chemistry.orgnih.gov |

| Substrates | Terminal and Internal Alkenes | organic-chemistry.orgnih.gov |

| Products | Primary N-alkyl-N-(fluorosulfonyl)-carbamates | organic-chemistry.orgnih.gov |

| Regioselectivity | Anti-Markovnikov for terminal alkenes; Remote for internal alkenes | organic-chemistry.orgnih.gov |

| Key Ligand | (Pyridyl)benzazole-type ligand for high chemo- and regioselectivity | organic-chemistry.orgnih.gov |

Subsequent Transformations of N-Alkyl-N-(fluorosulfonyl)carbamates via SuFEx Reactions

The primary N-alkyl-N-(fluorosulfonyl)-carbamates generated from the palladium-catalyzed hydrosulfonamidation serve as versatile intermediates for further chemical transformations. organic-chemistry.org These products possess a unique reactivity profile characteristic of sulfur(VI) fluorides, making them ideal precursors for sulfur(VI) fluoride exchange (SuFEx) click chemistry. nih.govoup.com

Through SuFEx reactions, the N-alkyl-N-(fluorosulfonyl)-carbamate products can be directly and efficiently converted into other important classes of compounds. nih.gov Specifically, they can be transformed into N-alkyl sulfamides or amines. organic-chemistry.orgnih.gov This two-step sequence—hydrosulfonamidation followed by SuFEx—streamlines the synthesis of these valuable molecules from simple alkenes. nih.gov This modular approach, where the N-fluoro-N-(fluorosulfonyl)carbamate acts as a synthetic handle, broadens the applications of this chemistry in organic synthesis. organic-chemistry.org

Detailed Mechanistic Pathways

Computational Studies on Reaction Energetics and Transition States

Computational studies have been instrumental in elucidating the reactivity of N-fluoro-N-(fluorosulfonyl)carbamate (NFC). organic-chemistry.org These studies have confirmed that NFC possesses a lower activation energy for carbon-nitrogen (C-N) bond formation compared to more traditional N-fluorinated imide reagents like N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org This lower energetic barrier is a key factor in the enhanced reactivity and broader utility of NFC in imidation chemistry. organic-chemistry.org The calculations help to quantify the favorable kinetics associated with NFC, providing a theoretical foundation for its observed superior performance in catalytic reactions. organic-chemistry.org

Role of Improved Electronic Properties in Facilitating C-N Bond Formation

The enhanced reactivity of N-fluoro-N-(fluorosulfonyl)carbamate (NFC) is attributed to its improved electronic properties. organic-chemistry.org These properties facilitate more efficient C-N bond formation, allowing it to overcome significant reaction barriers that can hinder methods based on reagents like NFSI. organic-chemistry.org Unlike NFSI, which permanently incorporates a benzenesulfonimide group into the product, the moiety derived from NFC acts as a modular synthetic handle. organic-chemistry.org This allows for straightforward, one-step derivatization to amines, sulfonamides, and sulfamides, greatly expanding its synthetic versatility. organic-chemistry.org The unique electronic nature of the N-(fluorosulfonyl)carbamate group makes NFC a more practical and reactive alternative for nitrogen-based functionalization in organic synthesis. organic-chemistry.org

Catalytic Cycles in Transition Metal-Mediated Transformations

In the context of the palladium-catalyzed remote hydrosulfonamidation of alkenes, the catalytic cycle is proposed to involve palladium in different oxidation states. While the specific details are complex, a plausible pathway involves a Pd(II)/Pd(IV) cycle, which is a known mechanism in similar palladium-catalyzed C-H functionalization and diamination reactions. nih.govnih.gov

The proposed cycle likely begins with the coordination of the alkene to a Pd(II) complex. Subsequent steps could involve migratory insertion or a C-H activation event to form a Pd-alkyl intermediate. The N-fluoro-N-(fluorosulfonyl)carbamate reagent is believed to act as an electrophilic aminating agent. nih.gov It likely interacts with the palladium center, leading to the formation of a high-valent Pd(IV) intermediate. This key Pd(IV) species is proposed to be responsible for the unusual reactivity and facilitates the crucial C-N bond-forming reductive elimination step. nih.gov This final step regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle, and releases the N-alkyl-N-(fluorosulfonyl)-carbamate product. The use of specific ligands, such as the (pyridyl)benzazole type, is critical for controlling selectivity and promoting the efficiency of these steps. organic-chemistry.orgnih.gov

Applications in Synthetic Organic Chemistry

Access to Functionalized Nitrogen-Containing Scaffolds

The N-(fluorosulfonyl)carbamate moiety serves as a powerful tool for the synthesis of a variety of nitrogen-containing structures, including sulfamoyl ureas and complex amines and sulfonamides. The reactivity of this functional group allows for sequential transformations, providing a streamlined approach to molecular complexity.

Sulfamoyl ureas are a class of compounds with significant biological activity, notably as herbicides. researchgate.net The traditional synthesis of these molecules often involves the use of highly reactive and hazardous reagents such as chlorosulfonyl isocyanate (CSI) and fluorosulfonyl isocyanate (FSI). researchgate.net These reagents are corrosive, moisture-sensitive, and their reactions with amines are often highly exothermic, necessitating careful handling and low-temperature conditions. researchgate.net

In recent advancements, derivatives of N-(fluorosulfonyl)carbamates, such as hexafluoroisopropyl N-fluorosulfonyl carbamate (B1207046) (HFC), have been introduced as stable and efficient alternatives for the synthesis of sulfamoyl ureas. researchgate.net HFC, a bench-stable solid, reacts with amines in a double ligation process to afford sulfamoyl ureas under ambient conditions, thereby avoiding the hazards associated with CSI and FSI. researchgate.net This methodology is expected to be applicable to Methyl N-(fluorosulfonyl)carbamate, providing a safer and more convenient route to these valuable compounds. The reaction proceeds through the initial formation of a fluorosulfonyl urea intermediate, which then reacts with a second amine equivalent to generate the final sulfamoyl urea product.

The utility of HFC in the synthesis of sulfamoyl ureas is highlighted by its broad substrate scope, reacting smoothly with a variety of amines to produce the corresponding products in good yields. This approach represents a significant step forward in the practical synthesis of sulfamoyl ureas, particularly for laboratory-scale applications. researchgate.net

The development of novel reagents for the efficient construction of C-N bonds is a central theme in organic synthesis. A related compound, N-fluoro-N-(fluorosulfonyl)carbamate (NFC), has been shown to be a highly effective reagent for the catalytic imidation of various substrates, leading to the formation of complex amines and sulfonamides. organic-chemistry.org NFC acts as a modular synthetic handle, allowing for the one-step derivatization to a range of nitrogen-containing functionalities. organic-chemistry.org

Compared to traditional imidation reagents like N-fluorobenzenesulfonimide (NFSI), NFC offers superior reactivity in copper-catalyzed imidations of benzene (B151609) derivatives and in the imidocyanation of aliphatic alkenes. organic-chemistry.org This enhanced reactivity is attributed to its electronic properties, which facilitate the crucial C-N bond-forming step. organic-chemistry.org The products derived from NFC can be readily converted into pharmaceutically relevant sulfonamides and sulfamides, demonstrating the synthetic versatility of this reagent class. organic-chemistry.org These transformations are scalable and have been successfully applied to the functionalization of complex, bioactive molecules. organic-chemistry.org The principles of reactivity demonstrated by NFC are anticipated to be translatable to this compound, positioning it as a potentially valuable building block for the synthesis of diverse amine and sulfonamide structures.

Synthetic Utility in Medicinal Chemistry and Agrochemical Development

The carbamate functional group is a well-established pharmacophore and a key structural component in numerous approved drugs and agrochemicals. nih.gov Its ability to act as a stable and effective peptide bond isostere has made it a valuable tool in medicinal chemistry. nih.gov Furthermore, the incorporation of fluorine atoms or fluorine-containing motifs into drug candidates is a widely used strategy to enhance their metabolic stability, binding affinity, and pharmacokinetic properties. The combination of a carbamate and a fluorosulfonyl group in this compound makes it and its derivatives attractive precursors for the synthesis of new bioactive molecules.

The sulfamoyl urea scaffold, readily accessible from N-(fluorosulfonyl)carbamates, is a prominent feature in a number of commercial herbicides. researchgate.net The development of safer and more efficient methods for the synthesis of these compounds, as described above, has direct implications for the agrochemical industry.

In medicinal chemistry, the ability of NFC to facilitate the late-stage functionalization of complex molecules opens up new avenues for drug discovery. organic-chemistry.org The modular nature of this reagent allows for the rapid generation of diverse libraries of compounds for biological screening. The resulting sulfonamide and sulfamide products are important classes of therapeutic agents with a wide range of applications.

Development of New Reagents for Diverse Chemical Transformations

A significant contribution of N-(fluorosulfonyl)carbamates to synthetic organic chemistry is their role as precursors to novel and highly effective reagents. The development of HFC and NFC as stable, solid, and easy-to-handle alternatives to hazardous liquid reagents represents a major advancement in the field. researchgate.netorganic-chemistry.org

HFC serves as an excellent surrogate for CSI and FSI in the synthesis of sulfamoyl ureas, offering a safer and more practical approach. researchgate.net Its bench stability and ability to be used under ambient and non-anhydrous conditions make it particularly suitable for academic and industrial research laboratories. researchgate.net

NFC has emerged as a powerful tool for C-N bond formation, overcoming some of the limitations of existing reagents like NFSI. organic-chemistry.org Its broad applicability in the imidation of arenes and alkenes, coupled with the ease of derivatization of its products, expands the synthetic toolbox for the introduction of nitrogen-containing functional groups. organic-chemistry.org

The successful development and application of these N-(fluorosulfonyl)carbamate-derived reagents underscore the potential of this class of compounds to inspire further innovation in reagent design and synthetic methodology. The underlying reactivity of the N-(fluorosulfonyl)carbamate core, as seen in this compound, provides a platform for the creation of new reagents with tailored properties for a wide range of chemical transformations.

Computational and Theoretical Studies on N Fluoro N Fluorosulfonyl Carbamates

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for mapping the intricate reaction pathways of N-(fluorosulfonyl)carbamates. By calculating the energies of reactants, transition states, and products, DFT allows for the detailed charting of the potential energy surface of a reaction. This is crucial for understanding the step-by-step mechanism of complex chemical transformations.

In the context of N-(fluorosulfonyl)carbamates, DFT calculations have been instrumental in elucidating the mechanisms of reactions such as imidations and fluorinations. For instance, computational studies on N-fluoro-N-(fluorosulfonyl)carbamate (NFC) have shed light on its superior reactivity compared to other N-fluoro reagents like N-fluorobenzenesulfonimide (NFSI). organic-chemistry.orgnih.gov DFT calculations help in identifying the key intermediates and transition states involved in these reactions, providing a clear picture of how the N-F bond is activated and transferred to a substrate.

A common approach involves using a functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the geometries of all species along the reaction coordinate. mdpi.com To ensure that the identified transition states correctly connect the reactants and products, intrinsic reaction coordinate (IRC) calculations are often performed. mdpi.com Furthermore, the influence of the solvent on the reaction pathway can be modeled using implicit solvation models like the Solvation Model based on Density (SMD). mdpi.com

Table 1: Common DFT Methodologies for Reaction Pathway Elucidation

| Component | Description | Example |

| Functional | Approximates the exchange-correlation energy in DFT. The choice of functional is critical for accuracy. | B3LYP, M06-2X |

| Basis Set | A set of mathematical functions used to build molecular orbitals. Larger basis sets generally provide more accurate results at a higher computational cost. | 6-31G(d,p), 6-311++G(d,p) |

| Solvation Model | Accounts for the effect of the solvent on the reaction energetics. | SMD (Solvation Model based on Density), PCM (Polarizable Continuum Model) |

| Dispersion Correction | Corrects for long-range electron correlation effects, which are important for non-covalent interactions. | GD3, D3(BJ) |

These computational strategies have been successfully applied to understand the transformation of various fluorotelomer sulfonates, providing a framework for analyzing the reaction pathways of complex fluorinated compounds like Methyl N-(fluorosulfonyl)carbamate. researchgate.netnih.gov

Investigation of Activation Energies and Rate Constants

A key outcome of DFT calculations in the study of reaction mechanisms is the determination of activation energies (Ea). The activation energy represents the energy barrier that must be overcome for a reaction to occur and is a critical factor in determining the reaction rate. Computational studies have confirmed that N-fluoro-N-(fluorosulfonyl)carbamate (NFC) exhibits a lower activation energy for carbon-nitrogen bond formation compared to the more traditional reagent, NFSI, which explains its enhanced reactivity. organic-chemistry.org

The relationship between activation energy and the rate constant (k) of a reaction is described by the Arrhenius equation:

k = A exp(-Ea/RT)

where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. By calculating the activation energy, DFT provides a quantitative measure of the feasibility of a proposed reaction pathway.

Transition State Theory (TST) can be used in conjunction with DFT to calculate the rate constants of elementary reaction steps. nih.gov This allows for a more quantitative comparison of different potential reaction pathways and helps in identifying the most favorable one.

Table 2: Calculated Activation Energies for a Hypothetical Reaction

| Reagent | Reaction Step | Activation Energy (kcal/mol) |

| NFC | C-N bond formation | Lower |

| NFSI | C-N bond formation | Higher |

Note: This table illustrates the concept of lower activation energy for NFC as mentioned in the literature. organic-chemistry.org Specific values would be reaction-dependent.

The ability to computationally predict activation energies is invaluable for designing new reactions and optimizing existing ones. It allows chemists to screen potential reagents and catalysts in silico before embarking on extensive experimental work.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations provide a wealth of information about the electronic properties of N-(fluorosulfonyl)carbamates, which can be used to predict their behavior in chemical reactions.

Several reactivity descriptors derived from DFT calculations are particularly useful:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy and shape of the LUMO of an electrophilic reagent like an N-fluoro compound indicate where a nucleophile is most likely to attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For N-fluoro reagents, the area around the fluorine atom is expected to be electrophilic.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within a molecule. It can be used to quantify the charges on individual atoms, which helps in understanding their reactivity.

Fukui Functions: These descriptors are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack.

The improved electronic properties of NFC, as revealed by these analyses, are credited with facilitating efficient C-N bond formation and overcoming the reaction barriers that can hinder reactions with NFSI. organic-chemistry.org

Table 3: Key Electronic Structure Descriptors and Their Significance

| Descriptor | Information Provided | Relevance to Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher reactivity. |

| MEP Surface | 3D map of the electrostatic potential. | Visually identifies electrophilic and nucleophilic sites. |

| NBO Charges | Charges on individual atoms. | Quantifies the electrophilicity/nucleophilicity of atomic centers. |

By analyzing these descriptors, chemists can gain a deep understanding of the factors that govern the reactivity of N-(fluorosulfonyl)carbamates and design more effective synthetic strategies.

Prediction of Selectivity and Regioselectivity in New Reactions

One of the most powerful applications of computational chemistry is the prediction of selectivity in chemical reactions. For reactions with multiple possible outcomes, such as those involving substrates with several potential reaction sites, DFT calculations can be used to predict which product will be formed preferentially.

This is achieved by calculating the activation energies for all possible reaction pathways. The pathway with the lowest activation energy will be the most favorable, and the corresponding product will be the major one. This approach has been successfully used to predict the regioselectivity of various chemical reactions.

In the case of N-fluoro-N-(fluorosulfonyl)carbamate (NFC), computational studies have been instrumental in understanding its high regioselectivity in reactions like the imidocyanation of aliphatic alkenes. organic-chemistry.org By modeling the transition states for the formation of different regioisomers, it is possible to explain the observed product distribution and even predict the outcome for new substrates.

The ability to predict selectivity is of immense practical importance in organic synthesis, as it can guide the choice of reagents and reaction conditions to achieve the desired product with high efficiency, minimizing the formation of unwanted byproducts.

Table 4: Hypothetical Regioselectivity Prediction for an Alkene Imidocyanation

| Regioisomeric Product | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Markovnikov Adduct | 15.2 | Major Product |

| Anti-Markovnikov Adduct | 20.5 | Minor Product |

Note: This is a hypothetical example illustrating the principle of predicting regioselectivity based on calculated activation energies.

Future Directions and Emerging Research Avenues

Expansion of Substrate Scope and Reaction Types for NFCs

A primary focus of ongoing research is to broaden the range of molecules that can be modified using NFCs and to discover new types of chemical reactions they can undergo. Initially developed as a superior alternative to N-fluorobenzenesulfonimide (NFSI), N-fluoro-N-(fluorosulfonyl)carbamate (NFC) has already demonstrated enhanced reactivity. thieme-connect.comorganic-chemistry.orgnih.gov

Key advancements include:

C-H Imidation: NFCs have been successfully employed in the copper-catalyzed C-H imidation of benzene (B151609) derivatives, polyaromatic hydrocarbons (PAHs), and heteroarenes. organic-chemistry.orgnih.govrsc.org This allows for the direct introduction of a nitrogen-containing group into a carbon-hydrogen bond, a highly sought-after transformation in medicinal chemistry.

Imidocyanation of Alkenes: Researchers have developed an imidocyanation reaction of aliphatic alkenes using NFCs, a transformation not previously described with the older NFSI reagent. organic-chemistry.orgnih.govrsc.org This reaction introduces both an imide and a cyano group across a double bond.

Difluorination Reactions: Beyond amination, NFCs have been utilized for the efficient difluorination of heterobenzylic C-H bonds in molecules like 4-alkylated pyridines. rsc.org This is particularly valuable as it can enhance the metabolic stability of drug candidates. rsc.orgspringernature.com

Future work will likely target more complex and sterically hindered substrates, as well as the development of reactions that can form multiple bonds in a single, efficient step. The modularity of the NFC reagent, which allows the resulting imide to be easily converted into amines, sulfonamides, and sulfamides, further expands its synthetic utility. organic-chemistry.org

| Reaction Type | Substrate Class | Catalyst/Conditions | Significance |

|---|---|---|---|

| C-H Imidation | Benzene derivatives, PAHs, Heteroarenes | Copper(I) Chloride | Direct functionalization of C-H bonds. organic-chemistry.orgrsc.org |

| Imidocyanation | Aliphatic Alkenes | Copper(I) Chloride | Novel transformation not seen with NFSI. nih.govrsc.org |

| Difluorination | Heterobenzylic C-H Bonds (e.g., 4-alkylpyridines) | Mild, catalyst-free conditions | Improves metabolic stability of N-heterocycles. rsc.org |

Development of Asymmetric Transformations Utilizing NFCs

A significant and rapidly advancing frontier is the use of NFCs in asymmetric synthesis to create chiral molecules with high enantioselectivity. Chiral molecules are of paramount importance in the pharmaceutical industry, where often only one of a molecule's two mirror-image forms (enantiomers) provides the desired therapeutic effect.

A landmark study has demonstrated a metal-free, organoiodine-catalyzed enantioselective intermolecular oxyamination of alkenes. thieme-connect.comresearchgate.net This reaction uses an N-(fluorosulfonyl)carbamate as a bifunctional nitrogen and oxygen source to produce valuable chiral β-amino alcohols with good to excellent enantioselectivities. thieme-connect.com This approach represents a significant step forward, as it provides a direct asymmetric method for a challenging transformation. thieme-connect.com

Future research in this area is expected to focus on:

Expanding the Catalyst Toolkit: While organoiodine catalysis has proven successful, the development of new chiral catalysts based on other transition metals or organocatalytic systems, such as those derived from Cinchona alkaloids, could enable new types of asymmetric reactions. thieme-connect.comnih.govnih.gov

New Asymmetric Reactions: Efforts will be directed towards designing novel asymmetric transformations, such as enantioselective C-H aminations, fluorinations, or cyclization reactions, mediated by NFCs.

Application to Complex Molecules: Applying these new asymmetric methods to the synthesis of complex natural products and active pharmaceutical ingredients will be a key goal to demonstrate their practical utility.

| Reaction | Catalyst System | NFC Derivative | Products | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| Intermolecular Oxyamination of Alkenes | Chiral Organoiodine(I)/I(III) | N-(fluorosulfonyl)carbamate | Chiral β-amino alcohols | Up to 99.5:0.5 thieme-connect.com |

Integration of NFCs in Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are run in continuous streams through tubes or microreactors rather than in traditional flasks, offers significant advantages in terms of safety, scalability, and efficiency. mit.edu The integration of NFC chemistry into continuous flow systems is a promising avenue for future development.

While specific studies on NFCs in flow chemistry are still emerging, the principles of flow synthesis are well-suited to reactions involving these reagents. rsc.orgmit.edunih.gov For instance, the synthesis of NFCs often involves the use of fluorine gas, a highly reactive and hazardous substance. organic-chemistry.org Performing this synthesis in a flow reactor would enhance safety by minimizing the amount of gaseous reagent present at any given time.

Future research will likely involve:

Developing Flow Protocols: Designing and optimizing continuous flow setups for both the synthesis of NFCs and their subsequent use in reactions like C-H imidation or fluorination. allfordrugs.comresearchgate.net

Automated Optimization: Combining flow reactors with automated systems and real-time analysis (e.g., benchtop NMR) can allow for rapid optimization of reaction conditions, such as temperature, pressure, and catalyst loading. rsc.org

Telescoped Synthesis: Creating multi-step, continuous flow processes where the crude product from an NFC-mediated reaction is directly fed into the next reaction step without intermediate purification, streamlining the synthesis of complex molecules. mdpi.com

Exploration of Novel Catalytic Systems for NFC-Mediated Reactions

The discovery of new catalysts is crucial for unlocking the full potential of NFCs. While copper-based systems have been effective for imidation reactions, researchers are exploring alternative catalytic methods to improve efficiency, selectivity, and substrate scope. organic-chemistry.orgnih.gov

Emerging catalytic systems include:

Photocatalysis: The use of visible light in conjunction with a photocatalyst has been shown to enable certain NFC-mediated reactions. organic-chemistry.org For example, the copper-catalyzed imidation of benzene, which is sluggish under thermal conditions, proceeds efficiently when irradiated with blue LED light. rsc.org This opens the door to light-driven transformations that can often be performed under milder conditions.

Organoiodine Catalysis: As mentioned, chiral organoiodine catalysts have been pivotal in developing the first enantioselective reactions with NFCs, operating through an iodonium-type activation mechanism. thieme-connect.comresearchgate.net

Electrocatalysis: Electrosynthesis, which uses electricity to drive chemical reactions, represents another potential frontier for activating NFCs or their substrates, possibly leading to new reaction pathways.

The search for new catalysts will focus on systems that are cheaper, more abundant, and less toxic than traditional precious metal catalysts. The goal is to develop more sustainable and versatile catalytic platforms for NFC chemistry.

Advanced Theoretical Modeling for Predictive Synthesis Design

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. By simulating reactions at a molecular level, scientists can gain deep insights into reaction mechanisms, predict outcomes, and design new experiments more efficiently.

In the context of NFCs, computational studies have already provided critical understanding. Density Functional Theory (DFT) calculations were used to compare NFC with the older reagent, NFSI. organic-chemistry.org These studies confirmed that the C-N bond-forming step has a lower activation energy with NFC, providing a theoretical explanation for its observed superior reactivity. organic-chemistry.org

Future directions in theoretical modeling for NFC chemistry will include:

Mechanism Elucidation: Using advanced computational methods to map out the detailed reaction pathways for new NFC-mediated transformations, identifying key transition states and intermediates.

Catalyst Design: Building computational models of catalysts to predict which structures will be most effective for a desired transformation, including predicting enantioselectivity in asymmetric catalysis. nih.gov

Predictive Synthesis: Developing algorithms and machine learning models that can predict the optimal reaction conditions and substrate scope for NFC reactions, reducing the amount of trial-and-error experimentation required in the lab.

By combining theoretical predictions with experimental work, researchers can accelerate the discovery and development of new and powerful applications for Methyl N-(fluorosulfonyl)carbamate and its derivatives.

Q & A

Q. Basic Research Focus

- FT-IR Spectroscopy : Key vibrational modes include the C=O stretch (~1700 cm⁻¹), S=O asymmetric/symmetric stretches (~1400–1150 cm⁻¹), and N-H bending (~1550 cm⁻¹). Compare with computed spectra from density functional theory (DFT) to validate assignments .

- NMR Analysis : ¹⁹F NMR detects fluorosulfonyl groups (δ ~60–70 ppm), while ¹H NMR identifies methyl carbamate protons (δ ~3.3–3.5 ppm for CH₃) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for verifying bond angles and dihedral angles critical for reactivity studies .

How can computational methods like DFT or molecular docking predict the reactivity of this compound in novel reactions?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential (MEP) surfaces. These predict nucleophilic/electrophilic sites—e.g., the fluorosulfonyl group’s electrophilicity .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to assess potential inhibitory effects. Parameterize force fields using partial charges derived from NBO analysis .

How can researchers resolve contradictions in kinetic data for hydrolysis or nucleophilic substitution reactions of this compound?

Q. Advanced Research Focus

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in water) to distinguish between hydrolysis pathways (SN1 vs. SN2). Monitor ¹⁸O incorporation via mass spectrometry .

- Variable-Temperature Studies : Plot Arrhenius curves to identify competing pathways. For example, entropy-driven vs. enthalpy-driven mechanisms may explain diverging rate constants .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, leaving group ability) contributing to data discrepancies .

What safety protocols are critical when handling this compound, given the hazards of fluorosulfonyl groups?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Use fluoropolymer-lined gloves and face shields to prevent skin/eye contact with corrosive byproducts (e.g., HF) .

- Ventilation : Conduct reactions in fume hoods with scrubbers to neutralize volatile sulfonic acid derivatives.

- Storage : Store at –20°C in airtight, light-resistant containers to prevent decomposition. Regularly validate stability via HPLC-MS .

What catalytic systems enhance the regioselectivity of this compound in multi-step syntheses?

Q. Advanced Research Focus

- Heterogeneous Catalysts : Ce-doped mesoporous silica (e.g., SBA-15) improves regioselectivity in alkylation reactions by stabilizing transition states through surface silanol groups .

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) can enantioselectively modify carbamate derivatives under mild conditions. Screen solvent systems (e.g., ionic liquids) to optimize activity .

How do steric and electronic effects influence the stability of this compound in solution?

Q. Advanced Research Focus

- Steric Effects : Bulky substituents adjacent to the carbamate group reduce hydrolysis rates. Quantify using Tolman’s cone angle calculations from crystallographic data .

- Electronic Effects : Electron-withdrawing groups (e.g., fluorosulfonyl) increase electrophilicity at the carbonyl carbon, accelerating aminolysis. Use Hammett σ constants to correlate substituent effects with degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.